molecular formula C22H18N4O2 B2813236 (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide CAS No. 306300-67-4

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2813236
CAS No.: 306300-67-4
M. Wt: 370.412
InChI Key: IRZIPYDHINDOEG-YDZHTSKRSA-N
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Description

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a naphthalene ring, a pyrazole ring, and a hydrazone linkage. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: Potential inhibition of key enzymes or signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-((2-hydroxyphenyl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-((2-hydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzylidene groups

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-14-6-8-16(9-7-14)19-12-20(25-24-19)22(28)26-23-13-18-17-5-3-2-4-15(17)10-11-21(18)27/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZIPYDHINDOEG-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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